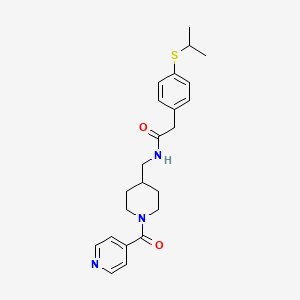
N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer Properties
Research has focused on the synthesis of thiazole derivatives, highlighting their potential as anticancer agents. One study detailed the creation and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, which exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells, with certain compounds showing high apoptosis rates, although not as high as the standard cisplatin (Evren et al., 2019).
Antimicrobial Activity
Novel 1,2,3-triazole derivatives were prepared and tested for their antimicrobial activity against Mycobacterium tuberculosis, with some derivatives showing significant activity. This underscores the importance of developing new derivatives to treat mycobacterial infections (Boechat et al., 2011).
Corrosion Inhibitors
New long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives were synthesized and evaluated as corrosion inhibitors. The study found that these compounds generally showed promising inhibition efficiencies, particularly at 50 ppm in acidic medium, suggesting their applicability in protecting materials against corrosion (Yıldırım & Cetin, 2008).
Allosteric Modifiers of Hemoglobin
Research into the design, synthesis, and testing of novel compounds that decrease the oxygen affinity of human hemoglobin A has led to the identification of potent allosteric effectors. These findings could have implications for clinical or biological areas that benefit from a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c1-17(2)29-21-5-3-18(4-6-21)15-22(27)25-16-19-9-13-26(14-10-19)23(28)20-7-11-24-12-8-20/h3-8,11-12,17,19H,9-10,13-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPKPTHYOUTORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

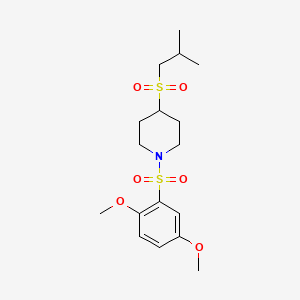
![2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2892507.png)
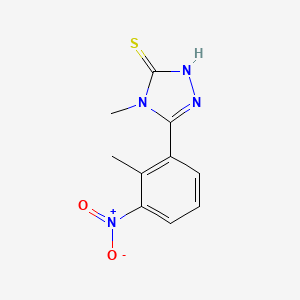
![6,8-dichloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2892512.png)
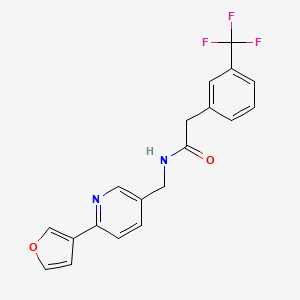

![N-(4-chlorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2892517.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2892519.png)

![3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide](/img/structure/B2892522.png)
![N-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2892523.png)
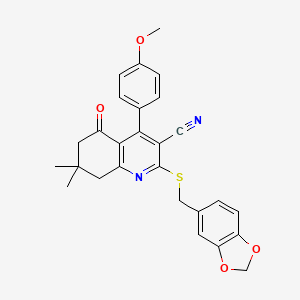

![2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2892527.png)